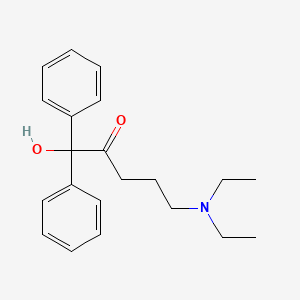
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a hydroxy group, and two phenyl groups attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Aplicaciones Científicas De Investigación
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and phenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one: Similar structure but with dimethylamino instead of diethylamino group.
5-(Diethylamino)-1-hydroxy-1,1-diphenylhexan-2-one: Similar structure but with an additional carbon in the backbone.
5-(Diethylamino)-1-hydroxy-1,1-diphenylbutan-2-one: Similar structure but with one less carbon in the backbone.
Uniqueness
The uniqueness of 5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethylamino group enhances its solubility and reactivity, while the hydroxy and phenyl groups contribute to its stability and binding interactions .
Propiedades
Número CAS |
1164-39-2 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 |
Nombre IUPAC |
5-(diethylamino)-1-hydroxy-1,1-diphenylpentan-2-one |
InChI |
InChI=1S/C21H27NO2/c1-3-22(4-2)17-11-16-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,24H,3-4,11,16-17H2,1-2H3 |
Clave InChI |
BWQHLNICNIFWMJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCN(CC)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















